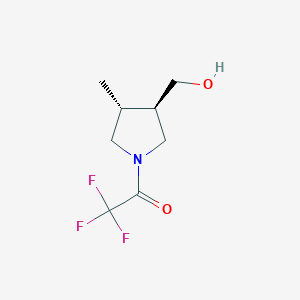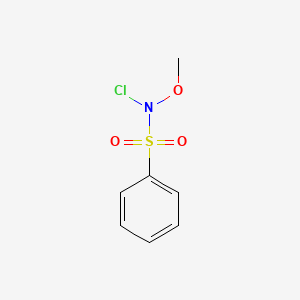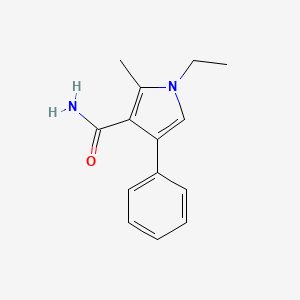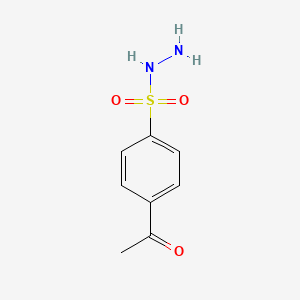
4-Acetylbenzene-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylbenzene-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides These compounds are characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylbenzene-1-sulfonohydrazide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfinyl or sulfide derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has shown promise as an antibacterial agent against certain bacterial strains.
Mecanismo De Acción
The mechanism of action of 4-Acetylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. In antibacterial applications, the compound inhibits bacterial growth by interfering with the synthesis of essential proteins. In anticancer research, it is believed to inhibit enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
Comparación Con Compuestos Similares
4-Methylbenzenesulfonohydrazide: Similar in structure but with a methyl group instead of an acetyl group.
4-Chlorobenzenesulfonohydrazide: Contains a chlorine atom instead of an acetyl group.
4-Fluorobenzenesulfonohydrazide: Features a fluorine atom in place of the acetyl group.
Uniqueness: 4-Acetylbenzene-1-sulfonohydrazide is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C8H10N2O3S |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
4-acetylbenzenesulfonohydrazide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)7-2-4-8(5-3-7)14(12,13)10-9/h2-5,10H,9H2,1H3 |
Clave InChI |
FSFGOBLZOQKGFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)
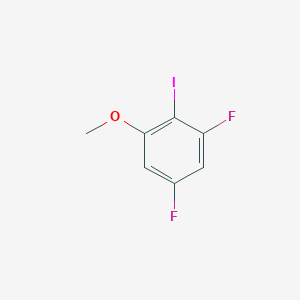
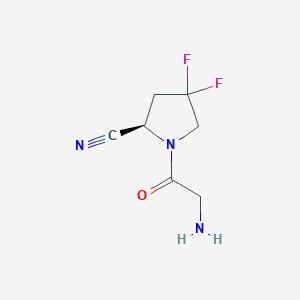
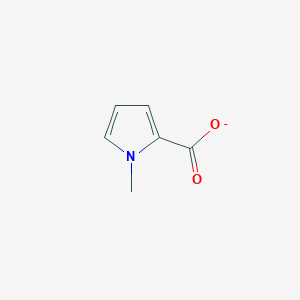


![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
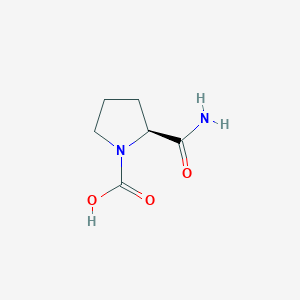
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)

